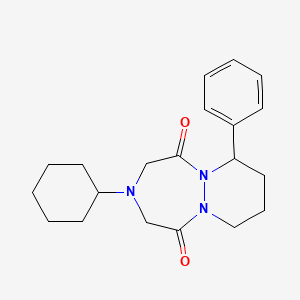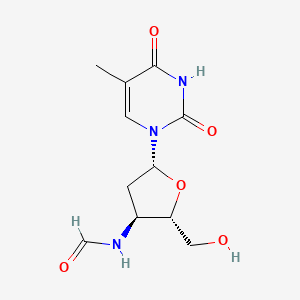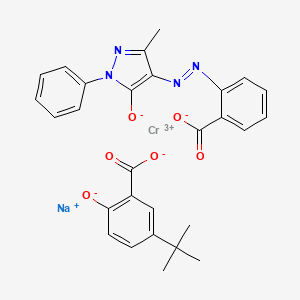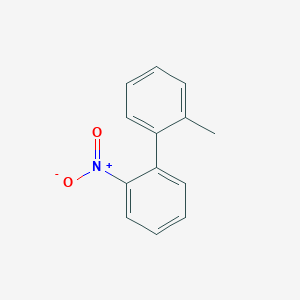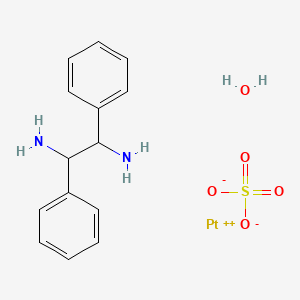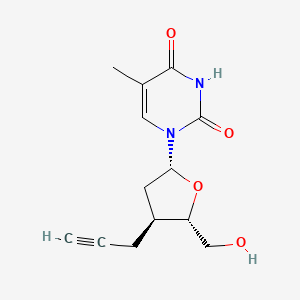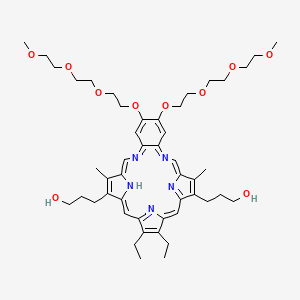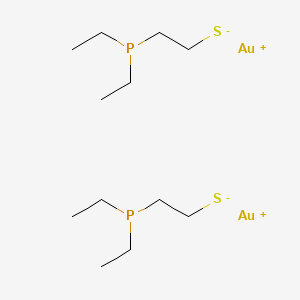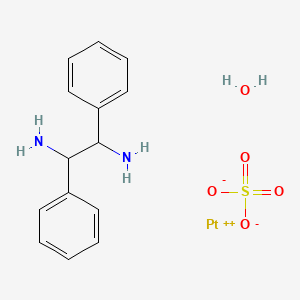
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N')(sulfato(2-)-O)-, (SP-4-4-(R*,S*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- is a coordination complex featuring platinum as the central metal atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this platinum complex typically involves the reaction of platinum salts with 1,2-diphenyl-1,2-ethanediamine and sulfate ions under controlled conditions. The reaction is often carried out in an aqueous medium, with careful control of pH and temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
This platinum complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The complex can be reduced, often using hydrogen or other reducing agents.
Substitution: Ligands in the complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other ligands like chloride or ammonia under controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction typically results in lower oxidation state complexes.
科学的研究の応用
Chemistry
In chemistry, this platinum complex is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
Industrially, this platinum complex is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
作用機序
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes, ultimately leading to cell death.
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand configuration used in chemotherapy.
Uniqueness
Compared to these similar compounds, Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- offers unique structural features that may enhance its selectivity and efficacy in various applications. Its specific ligand arrangement provides distinct chemical properties that can be leveraged in both research and industrial contexts.
特性
CAS番号 |
80658-04-4 |
|---|---|
分子式 |
C14H18N2O5PtS |
分子量 |
521.5 g/mol |
IUPAC名 |
1,2-diphenylethane-1,2-diamine;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;;/h1-10,13-14H,15-16H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChIキー |
DBBMMANAMKJWJS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
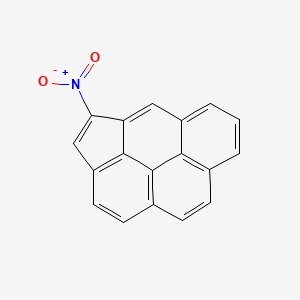
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
